molecular formula C22H24N4O5S2 B2458643 N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392295-30-6

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2458643
M. Wt: 488.58
InChI Key: HQZWTDMSWRTDNK-UHFFFAOYSA-N
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Description

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O5S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Antifungal Activity

One significant area of research involves the study of sulfonamide derivatives, including compounds with thiadiazole moieties, for their inhibitory effects on enzymes such as carbonic anhydrase (CA). These enzymes catalyze the reversible hydration of carbon dioxide, playing a pivotal role in physiological processes. The inhibition of CA isozymes, particularly those associated with disease states, offers therapeutic potential in treating conditions like glaucoma, epilepsy, and certain cancers (Gokcen, Gulcin, Ozturk, & Goren, 2016). Similarly, aminobenzolamide derivatives, structurally akin to the discussed compound, have shown potent antifungal activities against Aspergillus and Candida species, highlighting their potential as antifungal agents (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Antitubercular Agents

Research into the development of new antitubercular agents has led to the synthesis of thiadiazole derivatives showing outstanding activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds offer selective antimycobacterial effects, indicating a promising avenue for tuberculosis treatment (Karabanovich et al., 2016).

Photodynamic Therapy Applications

The incorporation of thiadiazole derivatives into zinc phthalocyanines has been studied for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit desirable properties such as high singlet oxygen quantum yield, making them suitable for use as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

The design of drug-like molecules through pharmacophore hybridization has led to the synthesis of novel compounds with potential anticancer properties. These include non-condensed pyrazoline-bearing hybrid molecules that integrate thiadiazole and other functional groups, demonstrating a cost-effective approach to anticancer drug synthesis (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-12-6-7-13(2)15(8-12)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZWTDMSWRTDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

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